molecular formula C24H27BrN4OS B2793054 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189941-12-5

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2793054
CAS RN: 1189941-12-5
M. Wt: 499.47
InChI Key: VNTXZPZMJOYYAS-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity: The spirocycle’s unique structure may contribute to its ability to inhibit cancer cell growth. Investigating its mechanism of action and optimizing its potency could lead to novel anticancer drugs.

Antiviral Properties: Understanding how this compound interacts with viral targets could pave the way for developing antiviral therapies. Researchers might explore its efficacy against specific viruses, such as influenza or herpesviruses.

Antibacterial Potential: Given the rise of antibiotic-resistant bacteria, compounds like this one could serve as leads for new antibacterial agents. Investigating its activity against bacterial strains could be valuable.

Organic Synthesis and Methodology

The synthesis of spirocycles is an active area of research. This compound’s dearomative cyclization under visible-light-driven conditions represents an efficient synthetic method . Here’s how it contributes:

Visible-Light-Driven Dearomative Cyclization: Researchers have developed a regioselective dearomative cyclization between 2-benzyl-2-bromomalonate and alkynes, leading to the formation of spiro[4,5]-decanes. This method provides access to the spirocycle with a sterically hindered quaternary carbon center from readily available starting materials. The use of visible-light photoredox catalysis makes this approach sustainable and green .

Materials Science and Crystal Engineering

The compound’s crystal structure and electrochemical properties are also of interest. While not directly related to its biological activities, understanding its solid-state behavior can inform materials design:

Crystal Structure: Researchers have determined the crystal structure of related chalcone derivatives. Investigating the packing arrangements and intermolecular interactions can provide insights into their properties and potential applications .

Electrochemical Behavior: Comparing the oxidation potentials of this compound with other derivatives sheds light on its redox properties. Such information is relevant for designing materials with specific electronic or optical properties .

Asymmetric Synthesis

Recent work has explored Pd-catalyzed asymmetric decarboxylation for constructing spiro[4.5]deca-6,9-dien-8-ones. This method generates CO₂ as the sole by-product and offers a modular approach to spirocycle synthesis .

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTXZPZMJOYYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

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